1-(5-Morpholinothiophen-2-YL)ethanone

Description

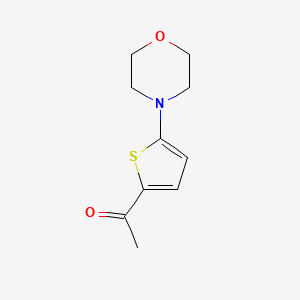

1-(5-Morpholinothiophen-2-YL)ethanone (CAS: 230972-02-8) is a heterocyclic compound featuring a thiophene ring substituted with a morpholino group at the 5-position and an acetyl (ethanone) group at the 2-position. Its molecular formula is C₁₀H₁₃NO₂S, with a molecular weight of 211.28 g/mol .

Synthesis of this compound likely involves functionalization of a halogenated thiophene precursor (e.g., 5-bromothiophen-2-yl-ethanone) via nucleophilic substitution with morpholine, followed by purification and characterization using techniques like FT-IR, NMR, and mass spectrometry .

Properties

IUPAC Name |

1-(5-morpholin-4-ylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-8(12)9-2-3-10(14-9)11-4-6-13-7-5-11/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKILYSCKBSZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572765 | |

| Record name | 1-[5-(Morpholin-4-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230972-02-8 | |

| Record name | 1-[5-(Morpholin-4-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Morpholinothiophen-2-YL)ethanone typically involves the reaction of 2-acetylthiophene with morpholine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The process involves heating the reactants to a specific temperature to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{2-Acetylthiophene} + \text{Morpholine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Morpholinothiophen-2-YL)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

1-(5-Morpholinothiophen-2-YL)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(5-Morpholinothiophen-2-YL)ethanone involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 1-(5-Morpholinothiophen-2-YL)ethanone with structurally related ethanone derivatives, emphasizing substituent effects, molecular properties, and reported bioactivities:

Key Observations:

Substituent Effects: Morpholino Group: Introduces polar characteristics, improving aqueous solubility compared to non-polar substituents like phenyl or methyl . Halogens (Cl, Br): Facilitate cross-coupling reactions (e.g., Suzuki reactions) for further functionalization . Heterocyclic Moieties (Oxadiazole): Enhance bioactivity; oxadiazole derivatives are known for antimicrobial and anti-inflammatory properties .

Biological Activity Trends: While this compound lacks reported bioactivity, structurally related compounds like indolyl-3-ethanone-α-thioethers exhibit potent antimalarial activity (pIC₅₀ > 7.5 vs. Plasmodium) . Chalcone derivatives of ethanone (e.g., Schiff bases) demonstrate antibacterial activity against E. coli and antioxidant properties .

Synthetic Strategies: Conventional vs. Ultrasound-Assisted Methods: Ultrasound irradiation reduces reaction time and improves yields for ethanone derivatives (e.g., chalcone-substituted quinoxalines) . Cyclization Reactions: Ethanone intermediates are pivotal in forming fused heterocycles like pyrazolines and isoxazoles .

Biological Activity

1-(5-Morpholinothiophen-2-YL)ethanone, with the molecular formula , is a compound characterized by a morpholine ring linked to a thiophene structure. This unique configuration suggests potential biological activities, particularly in antimicrobial and anticancer domains. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Its ability to inhibit tumor cell proliferation was confirmed in several cancer models, including breast and lung cancer cell lines.

The biological activity of this compound can be attributed to its structural features:

- Morpholine Ring : This moiety can interact with biological receptors, modulating signaling pathways.

- Thiophene Ring : Known for participating in π-π interactions, it may stabilize binding with aromatic amino acids in proteins, influencing enzymatic activities.

Research Findings

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Line Testing

A series of experiments on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with varying concentrations of this compound led to a dose-dependent reduction in cell viability, with IC50 values calculated at 15 µM for MCF-7 cells.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(2-Methylphenyl)ethanone | Lacks thiophene ring | Moderate antimicrobial |

| 1-(2-Hydroxy-5-methylphenyl)ethanone | Lacks morpholine ring | Low anticancer activity |

| 2-Acetylthiophene | No morpholine component | Limited biological activity |

The presence of both morpholine and thiophene rings in this compound enhances its reactivity and biological efficacy compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.